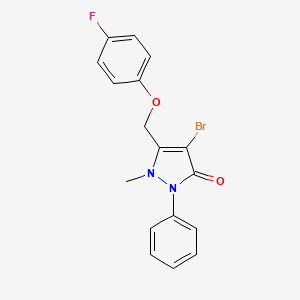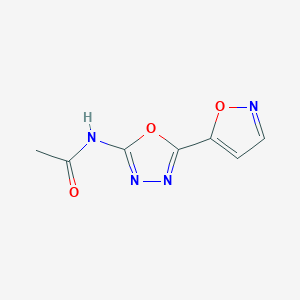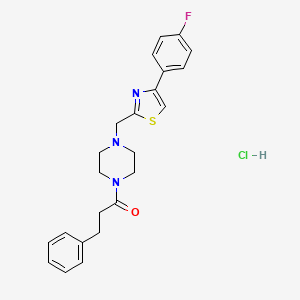![molecular formula C19H18Cl2N2S2 B2500567 5-Chloro-3-[(4-chlorophényl)sulfanylméthyl]-1-méthyl-4-[(4-méthylphényl)sulfanylméthyl]pyrazole CAS No. 318234-35-4](/img/structure/B2500567.png)
5-Chloro-3-[(4-chlorophényl)sulfanylméthyl]-1-méthyl-4-[(4-méthylphényl)sulfanylméthyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclization reaction of a chalcone derivative with hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved multiple steps, starting from 4-chlorophenoxyacetic acid and proceeding through esterification, hydrazinolysis, ring closure, and substitution reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as IR, NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was determined using X-ray single crystal diffraction, and the data were supported by Density Functional Theory (DFT) calculations . The molecular structure of another pyrazole derivative was characterized by IR, NMR, and mass spectral data, confirming the presence of the oxadiazole moiety and the sulfanyl acetamide group .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acetylation, and reduction. For instance, the polarographic studies of a pyrazole derivative showed that it undergoes reduction in different pH conditions, with the diprotonated and anionic species being reduced in four-electron steps, while the mono-protonated and neutral species in two-electron steps . The alkylation reaction of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide resulted in the formation of a new compound, demonstrating the reactivity of the sulfanyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and the functional groups present. The IR spectra, crystal structure, and DFT studies provide information on the vibrational frequencies and thermodynamic properties of these compounds . The intermolecular interactions, such as hydrogen bonding and Cl...Cl separations, can influence the physical properties and stability of the compounds . The antimicrobial studies of certain pyrazole derivatives indicate their potential as antibacterial agents, which is a significant chemical property .
Applications De Recherche Scientifique
Activité antivirale
À partir de l'acide 4-chlorobenzoïque, les chercheurs ont synthétisé dix nouveaux dérivés de 5-(4-chlorophényl)-N-substitué-N-1,3,4-thiadiazole-2-sulfonamide en six étapes . Parmi ces composés, 7b et 7i ont montré une activité anti-virus de la mosaïque du tabac (TMV). Cela suggère des applications antivirales potentielles pour ce composé.
Études informatiques
La structure moléculaire du 5-(4-chlorophényl)-3-(3,4-diméthoxyphényl)-1-phényl-4,5-dihydro-1H-pyrazole (CPMPP) a été étudiée à l'aide de méthodes de théorie de la fonctionnelle de la densité (DFT). Les études informatiques fournissent des informations sur ses propriétés électroniques et son comportement chimique .
Caractérisation spectroscopique
Les chercheurs ont caractérisé le 5-(4-chlorophényl)-3-(coumarine-3-yl)-1H-pyrazole et le 5-(4-chlorophényl)-3-(coumarine-3-yl)isoxazole en utilisant la spectroscopie UV-Visible, FT-IR, 1H NMR et 13C NMR. Ces études contribuent à la compréhension des caractéristiques spectrales du composé et de ses applications potentielles .
Propriétés
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S2/c1-13-3-7-15(8-4-13)24-11-17-18(22-23(2)19(17)21)12-25-16-9-5-14(20)6-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIAUHRDLOGZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)



![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)

![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)